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Compound of Interest

Compound Name: Gp100 (25-33), human

Cat. No.: B10799521

Introduction

The glycoprotein 100 (Gp100) is a melanosomal membrane protein expressed in normal
melanocytes and the majority of malignant melanomas.[1] The peptide fragment Gp100 (25-
33), with the amino acid sequence KVPRNQDWL, is a well-characterized, immunogenic
epitope recognized by cytotoxic T lymphocytes (CTLSs) in the context of the MHC class |
molecule H-2Db.[2][3] This makes it a crucial tool in the development and evaluation of
melanoma vaccines and immunotherapies.[3][4] The in vivo cytotoxicity assay, also known as
the in vivo killing assay (IVKA), is a powerful method to quantify the functional activity of
antigen-specific CD8+ T cells directly within a living organism. This document provides detailed
protocols for performing an in vivo cytotoxicity assay using the Gp100 (25-33) peptide,
intended for researchers, scientists, and drug development professionals in the field of tumor
immunology.

Principle of the Assay

The assay involves generating an immune response against the Gp100 (25-33) peptide in
recipient mice. Subsequently, two populations of target cells are prepared from syngeneic
splenocytes. One population is pulsed with the Gp100 (25-33) peptide and labeled with a high
concentration of a fluorescent dye (e.g., CFSEhigh), while a control population is left unpulsed
(or pulsed with an irrelevant peptide) and labeled with a low concentration of the same dye
(CFSElow) or a different dye (e.g., Brilliant Violet). These two populations are mixed ata 1:1
ratio and injected intravenously into the immunized recipient mice. After a short period (typically
4 to 24 hours), splenocytes from the recipient mice are harvested and analyzed by flow
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cytometry. The specific lysis of the peptide-pulsed target cells is determined by the reduction in

the ratio of the Gp100-pulsed population to the control population.

Key Applications

Evaluating Vaccine Efficacy: Assessing the ability of different vaccine formulations (e.g.,
peptide + adjuvant, DNA vaccines, dendritic cell vaccines) to induce a functional, antigen-
specific CTL response in vivo.

Monitoring Immunotherapy: Quantifying the cytotoxic activity of adoptively transferred T cells
or monitoring the effects of immunomodulatory drugs.

Studying T-Cell Biology: Investigating the requirements for T-cell activation, tolerance, and
memory in the context of self-antigens.

Preclinical Drug Development: Screening and characterizing novel therapeutic agents
designed to enhance anti-tumor immunity.

Experimental Protocols
Protocol 1: In Vivo Cytotoxicity Assay

This protocol describes the standard procedure for measuring Gp100-specific cell lysis in vivo.

Materials and Reagents:

C57BL/6 mice (one donor for target cells, plus recipient mice immunized against Gp100)

Congenic C57BL/6 mice (e.g., CD45.1) can be used as donors to distinguish target cells
from recipient cells.

Gp100 (25-33) peptide (KVPRNQDWL)

Control peptide (e.g., OVA257-264, SIINFEKL)

Complete RPMI-1640 medium

Carboxyfluorescein succinimidyl ester (CFSE)
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Brilliant Violet (BV) or another distinct fluorescent dye

Phosphate-Buffered Saline (PBS)

Red Blood Cell (RBC) Lysis Buffer

Flow cytometer
Procedure:
o Target Cell Preparation:

o Harvest a spleen from a naive C57BL/6 (or congenic CD45.1) mouse and prepare a
single-cell suspension.

o Lyse red blood cells using RBC Lysis Buffer for 3-5 minutes.

o Wash the splenocytes twice with PBS and resuspend in complete RPMI medium at a
concentration of 5-10 x 106 cells/mL.

o Divide the cell suspension equally into two tubes: "Pulsed” and "Unpulsed".

e Peptide Pulsing:

o

To the "Pulsed" tube, add Gp100 (25-33) peptide to a final concentration of 1-2 ug/mL.

[¢]

To the "Unpulsed" tube, add an equivalent volume of PBS or a control peptide.

Incubate both tubes for 1 hour at 37°C.

[e]

[e]

Wash the cells twice with complete RPMI medium to remove excess peptide.
e Fluorescent Labeling:

o Resuspend the Gp100-pulsed cells in PBS and add CFSE to a final concentration of 10
UM (CFSEhigh).

o Resuspend the unpulsed control cells in PBS and add CFSE at a 10-fold lower
concentration, 1 uM (CFSElow), or stain with a different dye like Brilliant Violet.
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o Incubate for 10 minutes at 37°C.
o Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

o Wash the cells three times with cold PBS.

« Injection of Target Cells:
o Count both cell populations and mix them at a 1:1 ratio.

o Inject a total of 1-2 x 107 mixed cells in a volume of 100-200 pL into the lateral tail vein of
each recipient mouse (previously immunized).

o Retain a small aliquot of the mixed cells for a baseline flow cytometry analysis (pre-
injection control).

e Analysis:
o After 4 to 24 hours, sacrifice the recipient mice and harvest their spleens.
o Prepare single-cell suspensions from the spleens.

o Acquire data on a flow cytometer, collecting a sufficient number of events to clearly
distinguish the two fluorescent populations.

o Data Analysis and Calculation:

o Gate on the fluorescent target cell populations (CFSEhigh and CFSElow, or CFSE and
BV).

o Determine the number of cells in the pulsed (P) and unpulsed (U) populations for both the
pre-injection control and the samples from recipient mice.

o Calculate the ratio of pulsed to unpulsed cells (Ratio = P/U) for each sample.

o Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1
- (Ratio_immunized / Ratio_control)] x 100
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Protocol 2: Generation of Gp100-Specific Effector T-
Cells

Effective lysis requires prior immunization to generate Gp100-specific CTLs. Several methods
can be used.

A. Peptide + Adjuvant Vaccination:

Emulsify the Gp100 (25-33) peptide in an adjuvant such as Incomplete Freund's Adjuvant
(IFA).

e Subcutaneously inject mice with 100 ug of peptide.

o Optionally, include a TLR agonist like CpG oligodeoxynucleotides or imiquimod to enhance
the immune response.

e Boost the immunization after 7-10 days. The cytotoxicity assay can be performed 6-7 days
after the final boost.

B. Dendritic Cell (DC) Vaccination:

Generate bone marrow-derived dendritic cells (BMDCs) from naive mice.

Mature the DCs using a stimulant like LPS or CpG.

Pulse the mature DCs with 50 pg/mL of the Gp100 (25-33) peptide for 2 hours.

Wash the DCs thoroughly and inject 0.5 - 1 x 106 peptide-pulsed DCs subcutaneously or
intravenously into recipient mice.

Perform the cytotoxicity assay 6-7 days post-vaccination.

C. Adoptive Transfer of Pmel-1 T-Cells:

¢ Use Pmel-1 TCR transgenic mice, whose CD8+ T cells recognize the Gp100 (25-33)
peptide.

¢ [solate splenocytes from a Pmel-1 mouse.
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o Activate the Pmel-1 T cells in vitro for 2-4 days with 1 pg/mL Gp100 (25-33) peptide and IL-2
(100 U/mL).

o Adoptively transfer 1 x 106 activated Pmel-1 cells into recipient C57BL/6 mice via tail vein
injection.

e The cytotoxicity assay can be performed at various time points after transfer (e.g., 7, 14, 21
days) to assess CTL activity and persistence.

Data Presentation

Quantitative results from in vivo cytotoxicity assays are crucial for comparing the efficacy of
different immunotherapies. Data should be presented clearly in tabular format.

Table 1. Gp100-Specific In Vivo Cytotoxicity

Mean % Specific P-value (vs.
Treatment Group . n
Lysis * SEM Control)

Control (Adjuvant

52*1.8 5 -
only)
Gp100 Peptide +

_ 458 + 6.3 5 <0.01

Adjuvant
Gp100-pulsed DCs 78.3+8.1 5 <0.001
Adoptive Transfer

89.5+55 5 <0.001

(Pmel-1)

Note: Data are representative and for illustrative purposes only.

Table 2: Effector Function of Gp100-Specific T-Cells
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% IFN-y+ CD8+ T-Cells Tumor Volume (mm?) Day
Treatment Group
(Spleen) 14
Control 0.1+0.05 1500 + 250
Gp100 Vaccine 2504 650 £ 120
Gp100 Vaccine + Drug X 5.8+0.7 200 £ 50

Note: Data are representative and for illustrative purposes only, demonstrating correlation of

cytotoxicity with other immune metrics.

Visualizations
Signaling and Experimental Workflows

Diagrams created using Graphviz help to visualize complex biological pathways and

experimental procedures.
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Caption: CTL recognition of Gp100 peptide on MHC-I leads to target cell lysis.
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Experimental Workflow for In Vivo Cytotoxicity Assay
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Caption: Workflow of the in vivo cytotoxicity assay from cell prep to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b10799521?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2212458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2212458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8342112/
https://www.pnas.org/doi/10.1073/pnas.090097697
https://pmc.ncbi.nlm.nih.gov/articles/PMC2538953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2538953/
https://www.benchchem.com/product/b10799521#in-vivo-cytotoxicity-assay-using-gp100-25-33-peptide
https://www.benchchem.com/product/b10799521#in-vivo-cytotoxicity-assay-using-gp100-25-33-peptide
https://www.benchchem.com/product/b10799521#in-vivo-cytotoxicity-assay-using-gp100-25-33-peptide
https://www.benchchem.com/product/b10799521#in-vivo-cytotoxicity-assay-using-gp100-25-33-peptide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10799521?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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